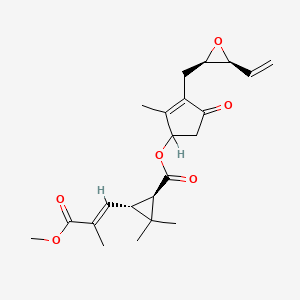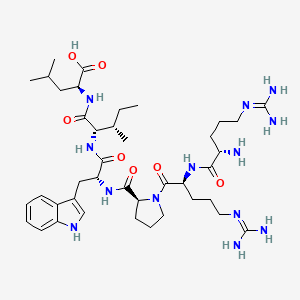![molecular formula C11H28OSi3 B14267717 {2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 185455-62-3](/img/structure/B14267717.png)
{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is a specialized organosilicon compound It features a unique structure with multiple silyl groups, which imparts distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trimethylsilyl chloride and methoxydimethylsilane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism by which 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene exerts its effects involves the interaction of its silyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, influencing their reactivity and properties.
相似化合物的比较
Similar Compounds
Trimethylsilyl Ethene: A simpler analog with fewer silyl groups.
Vinyltrimethylsilane: Another related compound with a vinyl group instead of methoxydimethylsilyl.
Uniqueness
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is unique due to its combination of multiple silyl groups and the methoxydimethylsilyl moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
185455-62-3 |
|---|---|
分子式 |
C11H28OSi3 |
分子量 |
260.59 g/mol |
IUPAC 名称 |
2,2-bis(trimethylsilyl)ethenyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H28OSi3/c1-12-15(8,9)10-11(13(2,3)4)14(5,6)7/h10H,1-9H3 |
InChI 键 |
RPOIYMZCAABFAT-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

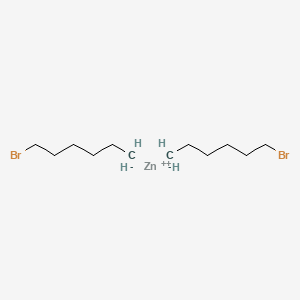
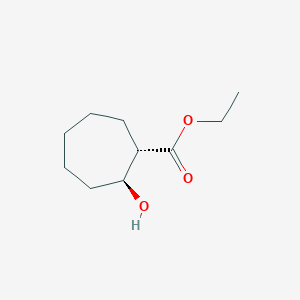
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
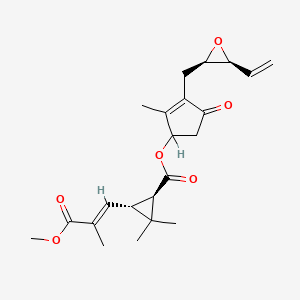
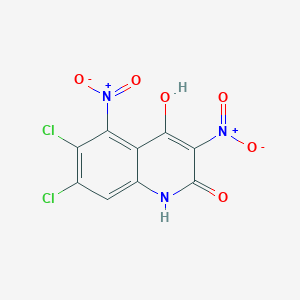

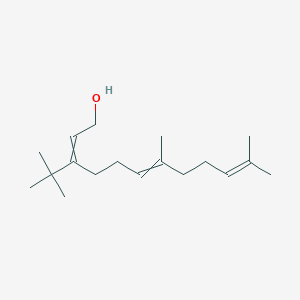

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
